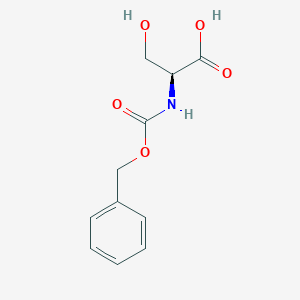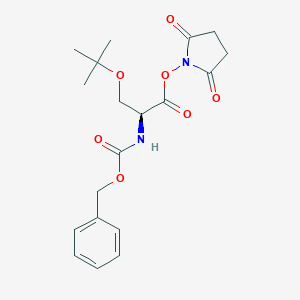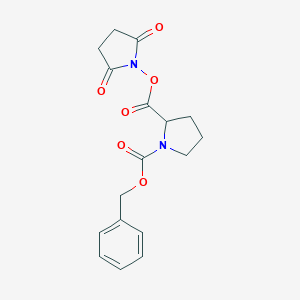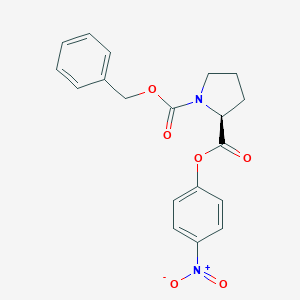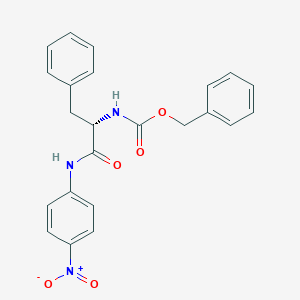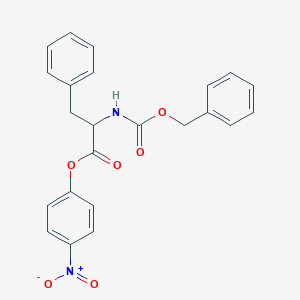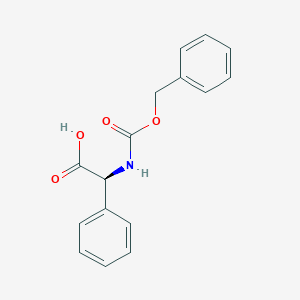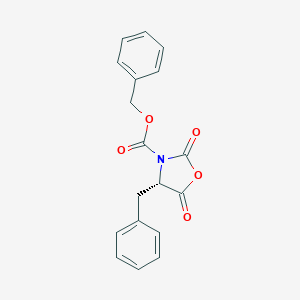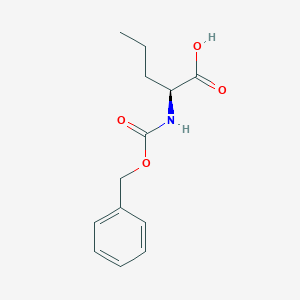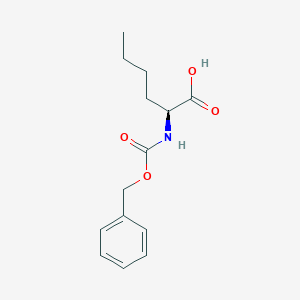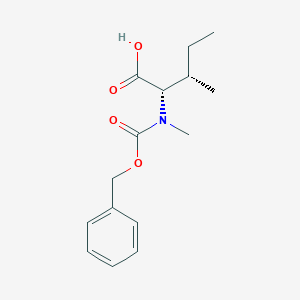
Z-天冬氨酸-苄酯
描述
Z-Asp-OBzl is an aspartic acid derivative . It is recognized to be beneficial as ergogenic dietary substances . It is a compound useful in organic synthesis .
Synthesis Analysis
Z-Asp-OBzl is used as an educt for the synthesis of homoserine derivatives . It is also used in the preparation of other products .
Molecular Structure Analysis
The molecular formula of Z-Asp-OBzl is C19H19NO6 . The molecule contains a total of 46 bonds. There are 27 non-H bond(s), 15 multiple bond(s), 10 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 ester(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic) and 1 hydroxyl group(s) .
Chemical Reactions Analysis
Z-Asp-OBzl is used in organic synthesis . It is used in the preparation of other products .
Physical And Chemical Properties Analysis
Z-Asp-OBzl is a colourless solid . It has a molecular weight of 357.36 . The melting point is 83-85°C, and the predicted boiling point is 583.5±50.0 °C . The predicted density is 1.293±0.06 g/cm3 . It is soluble in acetone, chloroform, DMSO, ether, and methanol .
科学研究应用
安全和危害
Z-Asp-OBzl is for R&D use only and not for medicinal, household or other use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is required .
属性
IUPAC Name |
(3S)-4-oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c21-17(22)11-16(18(23)25-12-14-7-3-1-4-8-14)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOZWZKJQRBZRH-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426388 | |
| Record name | Z-Asp-OBzl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4779-31-1 | |
| Record name | Z-Asp-OBzl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Z-Asp-OBzl frequently used in peptide synthesis?
A1: Z-Asp-OBzl serves as a valuable building block in peptide synthesis due to its protected functional groups. The benzyloxycarbonyl (Z) group safeguards the amine group, while the benzyl ester (OBzl) protects the side chain carboxyl group of aspartic acid. This dual protection strategy prevents unwanted side reactions during peptide chain assembly. [, , , , ]
Q2: Can you provide an example of Z-Asp-OBzl's application in synthesizing a biologically relevant peptide?
A3: Absolutely. Z-Asp-OBzl played a crucial role in the total synthesis of the octadecapeptide representing the entire amino acid sequence of porcine β-melanocyte-stimulating hormone. Researchers utilized Z-Asp-OBzl, alongside other protected amino acid derivatives, to assemble the peptide chain successfully. This synthesis showcases the applicability of Z-Asp-OBzl in constructing complex peptides with biological activity. []
Q3: Beyond traditional peptide synthesis, are there other applications of Z-Asp-OBzl derivatives?
A4: Yes, researchers have explored the use of Z-Asp-OBzl derivatives in materials science. For instance, a polyhedral oligomeric silsesquioxane (POSS) core-based aspartate derivative dendrimer, POSS-Z-Asp(OBzl), has demonstrated self-assembly properties in various solvents. This molecule formed gels with distinct morphologies and mechanical properties depending on the solvent polarity, highlighting its potential in creating advanced materials. []
Q4: The research mentions the use of catalytic transfer hydrogenation in conjunction with Z-Asp-OBzl. What is the significance of this technique?
A5: Catalytic transfer hydrogenation is a mild and efficient method for removing protecting groups like Z and OBzl from peptides after synthesis. Researchers successfully employed this technique to synthesize a ¹⁴C-labeled pentapeptide containing Z-Asp(OBzl). This method offers a valuable alternative to traditional, potentially harsher, deprotection strategies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



